2-(2-Chloro-6-methylpyridin-3-YL)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-6-methylpyridin-3-YL)propan-2-OL is an organic compound with the molecular formula C8H10ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-methylpyridin-3-YL)propan-2-OL typically involves the chlorination of 6-methylpyridine followed by a reaction with an appropriate alcohol. One common method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization can help in achieving high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-methylpyridin-3-YL)propan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
2-(2-Chloro-6-methylpyridin-3-YL)propan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-methylpyridin-3-YL)propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloro-2-methylpyridin-3-yl)propan-2-ol
- Methyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate
Uniqueness
2-(2-Chloro-6-methylpyridin-3-YL)propan-2-OL is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H12ClNO |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-(2-chloro-6-methylpyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-6-4-5-7(8(10)11-6)9(2,3)12/h4-5,12H,1-3H3 |
InChI Key |
OQGFPKWOZZAPLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(C)(C)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.